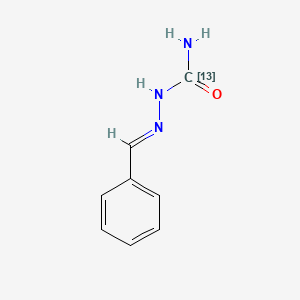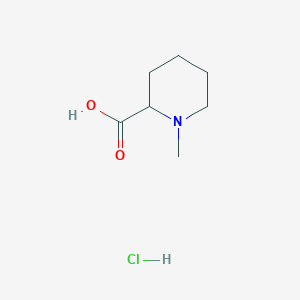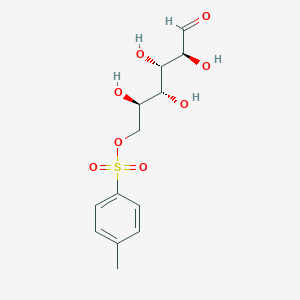
3,4-O-异丙基亚甲基克林霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound features a unique structure with multiple functional groups, including hydroxyl, methylsulfanyl, and chloropropyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
科学研究应用
(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of 3,4-O-Isopropylidene Clindamycin, also known as (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide, is the 50S subunit of the bacterial ribosome . This target plays a crucial role in bacterial protein synthesis .
Mode of Action
3,4-O-Isopropylidene Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to the three-dimensional structure of the compound .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, 3,4-O-Isopropylidene Clindamycin prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Result of Action
The result of the action of 3,4-O-Isopropylidene Clindamycin is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in bacteria, leading to their inability to grow and reproduce .
Action Environment
The action of 3,4-O-Isopropylidene Clindamycin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . The dissolving process of the compound is spontaneous, endothermic, and enthalpy-driven . It’s also affected by intermolecular interaction, molecular shape, and size of both solvents and the solute .
生化分析
Biochemical Properties
3,4-O-Isopropylidene Clindamycin plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of bacterial ribosomes, preventing peptide bond formation and thus inhibiting protein synthesis . This interaction is essential for its antibacterial activity. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects.
Cellular Effects
3,4-O-Isopropylidene Clindamycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells. In mammalian cells, the compound can influence immune responses by modulating the activity of immune cells.
Molecular Mechanism
The molecular mechanism of 3,4-O-Isopropylidene Clindamycin involves binding to the 23S RNA of the 50S ribosomal subunit in bacteria . This binding impedes the assembly of the ribosome and the translation process, effectively inhibiting protein synthesis. The compound’s three-dimensional structure is crucial for its binding affinity and inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-O-Isopropylidene Clindamycin change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its antibacterial activity can diminish over time, necessitating proper storage and handling to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 3,4-O-Isopropylidene Clindamycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in clinical applications.
Metabolic Pathways
3,4-O-Isopropylidene Clindamycin is involved in various metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in bacterial protein synthesis and metabolism, disrupting these pathways and leading to bacterial cell death . The compound’s metabolism in mammalian cells involves hepatic enzymes, which can modify its structure and activity.
Transport and Distribution
Within cells and tissues, 3,4-O-Isopropylidene Clindamycin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3,4-O-Isopropylidene Clindamycin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the hydroxyl and methylsulfanyl groups: These functional groups are introduced through selective oxidation and thiolation reactions.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a suitable electrophile.
Chlorination and coupling: The chloropropyl group is introduced through a chlorination reaction, followed by coupling with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloropropyl group can introduce various functional groups.
相似化合物的比较
(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: can be compared with other similar compounds, such as:
(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: Similar in structure but with different substituents.
(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: Similar in structure but with different functional groups.
The uniqueness of (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
147650-54-2 |
|---|---|
分子式 |
C21H37ClN2O5S |
分子量 |
465.0 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37ClN2O5S/c1-7-8-12-9-13(24(5)10-12)19(26)23-14(11(2)22)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,25H,7-10H2,1-6H3,(H,23,26)/t11-,12+,13-,14+,15+,16+,17+,18-,20+/m0/s1 |
InChI 键 |
HCPHMGDEJJICGS-NQRGRALISA-N |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
同义词 |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/new.no-structure.jpg)





![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)
